molecular formula C12H9BrOS B2645530 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one CAS No. 929972-12-3

1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one

Cat. No. B2645530
CAS RN: 929972-12-3
M. Wt: 281.17
InChI Key: JCBZCCORSAPZBB-UHFFFAOYSA-N
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Description

“1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one” is a chemical compound with the formula C12H9BrOS. It has a molecular weight of 281.17 .


Synthesis Analysis

While specific synthesis methods for “1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one” were not found, a related compound, 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines, was synthesized using a green catalyst fly ash: H2SO4 under microwave irradiation . This method involved solid phase cyclization using a solvent-free environmentally greener catalyst fly ash: H2SO4 under microwave irradiation between aryl chalcones and hydrazine hydrate .

Scientific Research Applications

Organic Photovoltaics (OPVs)

Donor molecules with a D-π-A-π-D structure are commonly used in organic photovoltaics. This compound can serve as a promising donor material due to its low-lying highest occupied molecular orbital (HOMO) and small band gap. Researchers have explored its potential as an active layer in near-infrared (NIR) organic light-emitting diodes (OLEDs) .

Polymer Semiconductors

In the synthesis of polymer semiconductors, this compound plays a crucial role. Specifically, it contributes to the creation of poly(3,4-dihydrothieno[3,4-b][1,4]dioxin-2-ylthieno[3,4-c]pyrrole-4,6-dione) (PCDTBT), which finds applications in photovoltaic solar cells .

Luminescent Materials

The compound exhibits fluorescence in the near-infrared (NIR) region of the spectrum. As a result, it holds promise as an IR luminophore. Researchers have investigated its luminescent properties, making it relevant for applications in optoelectronic devices .

Antitumor Pharmacophores

While not directly related to the compound itself, research in the field of antitumor pharmacophores often involves similar heterocyclic structures. Understanding the electronic properties and reactivity of this compound contributes to broader studies in medicinal chemistry .

properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(13)15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZCCORSAPZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one

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